molecular formula C8H10N2O B2375705 6-(Ethylamino)nicotinaldehyde CAS No. 1216242-54-4

6-(Ethylamino)nicotinaldehyde

Cat. No.: B2375705
CAS No.: 1216242-54-4
M. Wt: 150.181
InChI Key: VDOBVQQBEJBNHU-UHFFFAOYSA-N
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Description

6-(Ethylamino)nicotinaldehyde is an organic compound that belongs to the class of nicotinaldehydes, which are derivatives of nicotinic acid This compound is characterized by the presence of an ethylamino group attached to the nicotinaldehyde structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-(Ethylamino)nicotinaldehyde typically involves the reaction of 6-chloro-4-(ethylamino)pyridin-3-ylmethanol with an oxidizing agent. One common method uses manganese (IV) oxide in dichloromethane at room temperature. The reaction mixture is stirred overnight, filtered, and the filtrate is concentrated to yield 6-chloro-4-(ethylamino)nicotinaldehyde . Another method involves the use of Dess-Martin periodinane in tetrahydrofuran at 0-20°C, followed by extraction and purification .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as those described for laboratory synthesis. The choice of reagents and conditions may vary to optimize yield and purity for industrial applications.

Chemical Reactions Analysis

Types of Reactions: 6-(Ethylamino)nicotinaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form corresponding carboxylic acids.

    Reduction: The aldehyde group can be reduced to form alcohols.

    Substitution: The ethylamino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

    Substitution: Nucleophiles such as amines and thiols can be used under basic or acidic conditions.

Major Products Formed:

    Oxidation: Formation of nicotinic acid derivatives.

    Reduction: Formation of nicotinyl alcohol derivatives.

    Substitution: Formation of various substituted nicotinaldehyde derivatives.

Scientific Research Applications

6-(Ethylamino)nicotinaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism of action of 6-(Ethylamino)nicotinaldehyde involves its role as a precursor in NAD biosynthesis. It replenishes intracellular NAD levels, which is crucial for cellular metabolism and energy production. In cancer cells, it can counteract the effects of NAD-lowering agents, thereby preventing oxidative stress, mitochondrial dysfunction, and ATP depletion .

Comparison with Similar Compounds

  • 6-Chloro-4-(ethylamino)nicotinaldehyde
  • 6-Methylamino-nicotinaldehyde
  • 6-Dimethylamino-nicotinaldehyde

Comparison: 6-(Ethylamino)nicotinaldehyde is unique due to the presence of the ethylamino group, which influences its reactivity and biological activity.

Properties

IUPAC Name

6-(ethylamino)pyridine-3-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O/c1-2-9-8-4-3-7(6-11)5-10-8/h3-6H,2H2,1H3,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDOBVQQBEJBNHU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC1=NC=C(C=C1)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

150.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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